N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide
Overview
Description
N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide is a synthetic organic compound characterized by its complex structure, which includes benzylamino and dichlorobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide typically involves multiple steps:
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Formation of the Benzylamino Intermediate: : The initial step involves the reaction of benzylamine with a suitable carbonyl compound to form a benzylamino intermediate. This reaction is usually carried out under mild conditions using a solvent like ethanol or methanol.
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Coupling with 2,4-Dichlorobenzoyl Chloride: : The benzylamino intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This step is typically performed in an inert atmosphere to prevent unwanted side reactions.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:
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Substitution Reactions: : The dichlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The benzylamino group can be oxidized to form corresponding imines or reduced to form secondary amines.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
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Agrochemicals: : The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
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Material Science: : It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzylamino group can form hydrogen bonds with amino acid residues, while the dichlorobenzamide moiety can engage in hydrophobic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(benzylamino)carbonyl]phenyl}-4-iodobenzamide: Similar structure but with an iodine atom, which may alter its reactivity and biological activity.
N-{2-[(benzylamino)carbonyl]phenyl}-2,4-difluorobenzamide: Fluorine atoms instead of chlorine, potentially affecting its chemical stability and interaction with biological targets.
Uniqueness
N-{2-[(benzylamino)carbonyl]phenyl}-2,4-dichlorobenzamide is unique due to the presence of both benzylamino and dichlorobenzamide groups, which confer distinct chemical properties and reactivity. The dichlorobenzamide moiety provides sites for further functionalization, while the benzylamino group enhances its potential for biological interactions.
Properties
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-2,4-dichlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-15-10-11-16(18(23)12-15)21(27)25-19-9-5-4-8-17(19)20(26)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJDWSWBDHICIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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